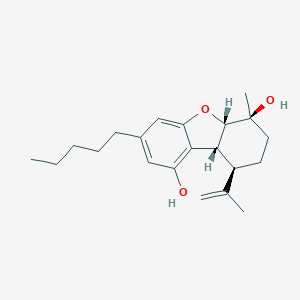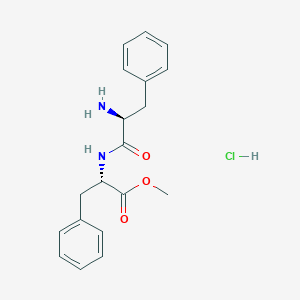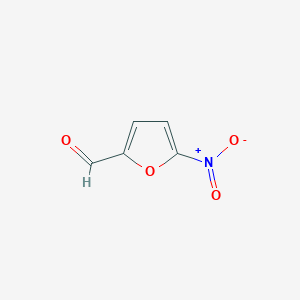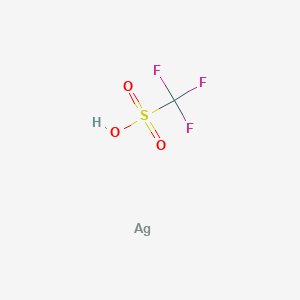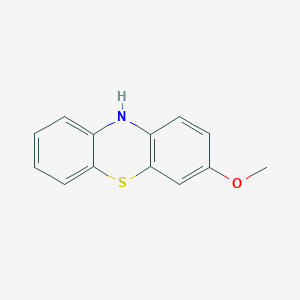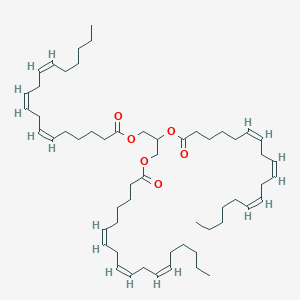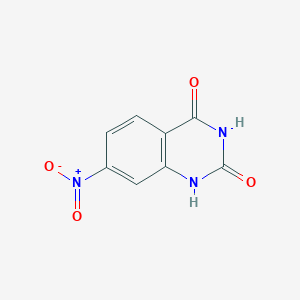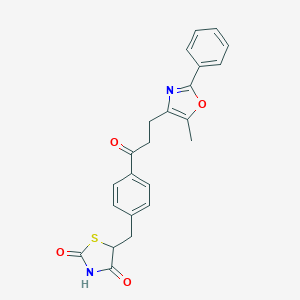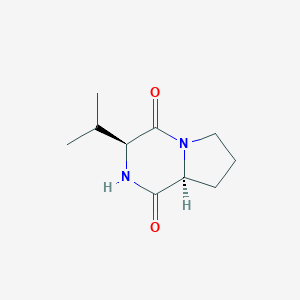
cyclo(L-Pro-L-Val)
Descripción general
Descripción
Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline . It has been reported as a secondary metabolite of fungi and bacteria . It is active against phytopathogenic microorganisms such as R. fascians LMG 3605 . It shows toxicity similar to Chloramphenicol with comparable concentration .
Synthesis Analysis
The synthesis of cyclo(L-Pro-L-Val) has been reported in various studies . The biosynthesis of diketopiperazines (DKPs) like cyclo(L-Pro-L-Val) relies mainly on two enzymes, non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs) .Molecular Structure Analysis
Cyclo(L-Pro-L-Val) has a molecular weight of 196.25 and its molecular formula is C10H16N2O2 . It is a piperazinone .Chemical Reactions Analysis
Cyclo(L-Pro-L-Val) has been found to inhibit gram-positive phytopathogenic bacterium . It also shows activity against S. aureus and B. subtilis .Physical And Chemical Properties Analysis
Cyclo(L-Pro-L-Val) is a solid substance . It has a high solubility in DMSO .Aplicaciones Científicas De Investigación
Antifungal Activity : Cyclo(D-Pro-L-Val), an analogue of cyclo(L-Pro-L-Val), exhibited potent antifungal properties against Fusarium graminearum, suggesting its potential as a natural fungicide alternative in agriculture (Jamal et al., 2017).
Synthesis Methods : Research demonstrated successful synthesis methods for cyclo(L-Pro-L-Val) and its analogues, indicating their potential for scalable production and application in various fields (Teng Da-wei, 2013).
Biological Applications : Cyclo(L-Val-L-Pro) isolated from Streptomyces sp., showed multiple antimicrobial targets against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its efficacy in combating antibiotic-resistant infections (Zin et al., 2020).
Tyrosinase Inhibition : A cyclo(L-Pro-L-Val) analogue, isolated from Lactobacillus helveticus, was identified as a potent tyrosinase inhibitor, which could have implications in the cosmetic and dermatological industries (Kawagishi et al., 1993).
Structural Analysis : Studies on cyclo(L-Pro-L-Val) analogues have contributed to the understanding of peptide conformation and stereochemistry, which is crucial for the development of peptide-based drugs and biomolecules (Domzalski et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426301 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(L-Pro-L-Val) | |
CAS RN |
2854-40-2 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)
